(Rac)-PF-998425

Catalog No.
S539225
CAS No.
1076225-27-8
M.F
C14H14F3NO
M. Wt
269.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-PF-998425

CAS Number

1076225-27-8

Product Name

(Rac)-PF-998425

IUPAC Name

4-[(1R,2R)-2-hydroxycyclohexyl]-2-(trifluoromethyl)benzonitrile

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

InChI

InChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2/t11-,13-/m1/s1

InChI Key

MENRRRXHFQYXDW-DGCLKSJQSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile, PF 998425, PF-998425, PF998425

Canonical SMILES

C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O

Isomeric SMILES

C1CC[C@H]([C@H](C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O

The exact mass of the compound 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile is 269.1027 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(Rac)-PF-998425 (CAS: 1076225-27-8) is a potent, highly selective nonsteroidal androgen receptor (AR) antagonist specifically engineered for dermatological research, including sebum control and androgenetic alopecia models [1]. Unlike traditional systemic AR antagonists such as flutamide or bicalutamide, (Rac)-PF-998425 features a unique structural profile that ensures rapid systemic clearance and minimal off-target endocrine disruption [1]. Its primary procurement value lies in its suitability as a highly selective, non-phototoxic reference compound for topical formulation development and localized androgen blockade, where avoiding systemic antiandrogenic side effects is a strict requirement [1].

Substituting (Rac)-PF-998425 with conventional nonsteroidal AR antagonists (e.g., bicalutamide) or earlier-generation biaryl phenols fundamentally compromises topical research models [1]. Standard systemic AR antagonists exhibit prolonged half-lives that lead to unwanted systemic antiandrogenic side effects, such as feminization, when absorbed transdermally[1]. Conversely, closely related biaryl phenol analogs, while efficacious locally, possess extended electronic conjugation that triggers positive phototoxicity in standard 3T3 neutral red uptake (NRU) assays, rendering them unsafe for topical formulation workflows[1]. (Rac)-PF-998425 overcomes these barriers through a rationally designed cyclohexanol substitution that breaks aromatic conjugation, eliminating photoirritation risk while maintaining high local AR affinity and rapid systemic degradation[1].

Elimination of Phototoxicity for Safe Topical Application

Earlier biaryl phenol AR antagonists (such as compounds 5a and 5b) demonstrated high topical efficacy but failed safety screens due to extended aromatic conjugation [1]. (Rac)-PF-998425 replaces one aromatic ring with a cyclohexanol group, successfully eliminating this critical safety liability [1].

Evidence DimensionIn vitro phototoxicity
Target Compound DataNegative (Non-phototoxic)
Comparator Or BaselineBiaryl phenol analogs 5a/5b (Positive/Phototoxic)
Quantified DifferenceComplete elimination of phototoxicity flags
Conditions3T3 Neutral Red Uptake (NRU) assay

Essential for researchers developing topical dermatological therapies where UV exposure and photoirritation are primary safety liabilities that halt clinical progression.

High AR Affinity with Strict Progesterone Receptor Exclusion

Due to the 80–90% homology in the ligand-binding regions of the androgen and progesterone receptors, cross-reactivity is a common procurement risk that confounds data [1]. (Rac)-PF-998425 demonstrates high affinity for the androgen receptor while remaining virtually inactive at the progesterone receptor [1].

Evidence DimensionReceptor Binding Affinity (IC50)
Target Compound DataAR IC50 = 26–37 nM
Comparator Or BaselineProgesterone Receptor (PR) IC50 > 10,000 nM
Quantified Difference>270-fold selectivity for AR over PR
ConditionsRadioligand competitive binding and cellular assays

Prevents confounding endocrine variables in complex in vivo models, ensuring observed phenotypic changes are strictly AR-mediated.

Rapid Systemic Clearance to Prevent Off-Target Antiandrogenic Effects

A major hurdle for topical AR antagonists is systemic absorption leading to generalized androgen blockade, a common issue with legacy compounds like bicalutamide [1]. (Rac)-PF-998425 was specifically selected for its high metabolic lability in systemic circulation, ensuring that any absorbed compound is rapidly neutralized[1].

Evidence DimensionMetabolic Clearance and Half-Life
Target Compound Datat1/2 = 4 min; CLint = 350 µL/min/mg protein
Comparator Or BaselineStandard systemic AR antagonists (e.g., bicalutamide t1/2 ~6 days)
Quantified DifferenceUltra-short systemic half-life restricting action to the application site
ConditionsRat liver microsome assay and in vivo dog IV models (clearance = 40 mL/min/kg)

Validates the compound as the optimal choice for localized dermatological models (e.g., alopecia, seborrhea) without inducing systemic feminization.

Topical Formulation Development for Androgenetic Alopecia

Leveraging its rapid systemic clearance and high local AR affinity, (Rac)-PF-998425 is the ideal reference active pharmaceutical ingredient (API) for testing transdermal delivery systems targeting hair follicles without risking systemic exposure [1].

Sebum Reduction and Acne Model Screening

Due to its proven efficacy in reducing wax ester production in hamster ear models (ED50 = 0.4% b.i.d.), it serves as a reliable positive control for evaluating novel sebosuppressive compounds in dermatological research[1].

Dermatological Phototoxicity Benchmarking

Given its rationally designed non-conjugated structure and negative 3T3 NRU assay results, (Rac)-PF-998425 acts as a critical structural benchmark for medicinal chemists aiming to design non-phototoxic topical therapeutics [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

269.10274856 Da

Monoisotopic Mass

269.10274856 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OY0E00K11M

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Androgen Receptor Antagonists

Pictograms

Irritant

Irritant

Wikipedia

Pf-998425

Dates

Last modified: 08-15-2023

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